N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]quinoline-2-carboxamide N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021266-23-8
VCID: VC11924081
InChI: InChI=1S/C23H20N4O2/c28-22-14-13-20(17-7-2-1-3-8-17)26-27(22)16-6-15-24-23(29)21-12-11-18-9-4-5-10-19(18)25-21/h1-5,7-14H,6,15-16H2,(H,24,29)
SMILES: C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=NC4=CC=CC=C4C=C3
Molecular Formula: C23H20N4O2
Molecular Weight: 384.4 g/mol

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]quinoline-2-carboxamide

CAS No.: 1021266-23-8

Cat. No.: VC11924081

Molecular Formula: C23H20N4O2

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]quinoline-2-carboxamide - 1021266-23-8

Specification

CAS No. 1021266-23-8
Molecular Formula C23H20N4O2
Molecular Weight 384.4 g/mol
IUPAC Name N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]quinoline-2-carboxamide
Standard InChI InChI=1S/C23H20N4O2/c28-22-14-13-20(17-7-2-1-3-8-17)26-27(22)16-6-15-24-23(29)21-12-11-18-9-4-5-10-19(18)25-21/h1-5,7-14H,6,15-16H2,(H,24,29)
Standard InChI Key CIFMUSBXCOVAIH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=NC4=CC=CC=C4C=C3
Canonical SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=NC4=CC=CC=C4C=C3

Introduction

Synthesis Methods

The synthesis of such a compound typically involves multiple steps, including the formation of the pyridazine and quinoline rings, followed by their coupling. A common approach might involve:

  • Pyridazine Ring Formation: This could involve the condensation of a hydrazine derivative with a suitable aldehyde or ketone.

  • Quinoline Ring Formation: This might involve the Skraup reaction or similar methods to form the quinoline nucleus.

  • Coupling Reaction: The pyridazine and quinoline moieties could be linked via a propyl chain using appropriate coupling agents.

Biological Activities

Heterocyclic compounds like quinolines and pyridazines often exhibit significant biological activities, including anticancer, antimalarial, and antimicrobial effects. While specific data on N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]quinoline-2-carboxamide is lacking, related compounds have shown promising results:

  • Anticancer Activity: Compounds with quinoxaline and quinoline structures have demonstrated anticancer properties by inhibiting cell proliferation in various cancer cell lines .

  • Antimalarial Activity: Quinoline derivatives have been effective against malaria parasites, often targeting specific biochemical pathways .

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